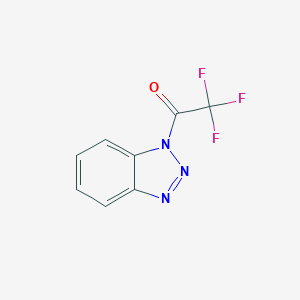

1-(trifluoroacetyl)-1H-benzotriazole

Description

Significance of Trifluoroacetylation in Contemporary Organic Synthesis

Trifluoroacetylation, the process of introducing a trifluoroacetyl group (-COCF₃) into a molecule, is a cornerstone transformation in organic and bioorganic chemistry. ingentaconnect.com The significance of this reaction is multifaceted, extending from its use in protecting functional groups to its role as a strategic step in the synthesis of complex, high-value molecules. epa.govbenthamdirect.com The trifluoromethyl (CF₃) group imparts unique properties to organic molecules, including high electronegativity, lipophilicity, and metabolic stability, which are highly desirable in pharmaceuticals and agrochemicals. wikipedia.orgresearchgate.net

The trifluoroacetyl group serves as a highly effective protecting group for amines, alcohols, and thiols. ingentaconnect.combenthamdirect.com For instance, the trifluoroacetamide (B147638) group is particularly useful because it can be easily removed under mildly basic conditions. ingentaconnect.com Beyond protection, trifluoroacetylation can activate molecules for subsequent reactions. It has been employed to facilitate the reductive cleavage of sulfonyl groups and the N-N bond of hydrazines. ingentaconnect.com

Perhaps most importantly, trifluoroacetylation is a key strategy for the introduction of the trifluoromethyl group, a motif found in numerous blockbuster drugs such as fluoxetine (B1211875) and celecoxib. epa.govwikipedia.org The reaction is instrumental in the synthesis of trifluoromethyl-containing heterocycles like pyrazoles, isoxazoles, and benzodiazepines, which are common scaffolds in medicinal chemistry. ingentaconnect.combenthamdirect.com

Table 1: Applications of Trifluoroacetylation in Organic Synthesis

| Application | Description | Examples of Functional Groups/Substrates |

|---|---|---|

| Protection | Temporarily masks reactive functional groups during a synthetic sequence. epa.govbenthamdirect.com | Amines, Alcohols, Thiols ingentaconnect.com |

| Activation | Enhances the reactivity of a part of the molecule for subsequent transformations. ingentaconnect.com | N-S bond cleavage in N-(p-toluenesulfonyl) amides, N-N bond cleavage in hydrazines. ingentaconnect.com |

| Synthesis of CF₃-Containing Compounds | Serves as a method to incorporate the trifluoromethyl group into organic frameworks. epa.gov | Heterocycles (pyrazoles, benzodiazepines), Trifluoromethyl-ketones via Friedel-Crafts reactions. ingentaconnect.combenthamdirect.com |

The Role of N-Acylbenzotriazoles as Advanced Acylating Agents

N-Acylbenzotriazoles have been established as a valuable and versatile class of acylating agents in organic synthesis, offering significant advantages over traditional reagents like acyl chlorides and acid anhydrides. thieme-connect.comorganic-chemistry.org These compounds are typically stable, crystalline solids that are easy to handle and store. organic-chemistry.org Their function as "neutral" acylating agents allows for reactions to proceed under mild conditions, avoiding the often harsh and exothermic nature of reactions involving acyl halides. organic-chemistry.orgfigshare.com

The utility of N-acylbenzotriazoles covers a broad spectrum of acylation reactions, including N-acylation, O-acylation, C-acylation, and S-acylation. thieme-connect.comdntb.gov.ua This versatility makes them suitable for the synthesis of a wide array of biologically important molecules. thieme-connect.com A key advantage is the straightforward reaction workup; the byproduct, benzotriazole (B28993), is easily removed, simplifying the purification of the desired product. organic-chemistry.org This methodology is particularly effective for the preparation of primary, secondary, and tertiary amides, including α-hydroxyamides and perfluoroalkylated amides, which are often challenging to synthesize using conventional methods. organic-chemistry.orgfigshare.com

The general reactivity profile of N-acylbenzotriazoles allows for the efficient acylation of various nucleophiles, as summarized in the table below.

Table 2: Reactivity of N-Acylbenzotriazoles with Various Nucleophiles

| Nucleophile Type | Product | Significance |

|---|---|---|

| Ammonia | Primary Amide | Direct and mild method for primary amide synthesis. figshare.com |

| Primary Amines | Secondary Amide | Efficient synthesis of secondary amides under neutral conditions. organic-chemistry.org |

| Secondary Amines | Tertiary Amide | Effective for synthesizing sterically hindered tertiary amides. organic-chemistry.org |

| Alcohols/Phenols | Ester | Useful for O-acylation reactions. rsc.org |

| Carbon Nucleophiles | Ketone | Enables C-acylation for the formation of carbon-carbon bonds. thieme-connect.com |

Historical Context and Evolution of 1-(Trifluoroacetyl)-1H-benzotriazole as a Synthetic Tool

The development of this compound as a specialized reagent is rooted in two parallel streams of chemical innovation: the rise of organofluorine chemistry and the advancement of acylation methodologies. thieme-connect.comnih.gov The field of organofluorine chemistry began in the late 19th century, with early methods for introducing fluorine being harsh and limited in scope. wikipedia.orgnih.gov The unique biological properties conferred by fluorine, however, spurred continuous research into new fluorination and trifluoromethylation reagents throughout the 20th century. wikipedia.orgbeilstein-journals.org

The quest for milder and more selective trifluoroacetylating agents was a natural progression. Early reagents like trifluoroacetic anhydride (B1165640) (TFAA), while effective, are volatile and highly corrosive, which can limit their application. ingentaconnect.com The development of electrophilic trifluoromethylating reagents, pioneered by researchers like Yagupolskii in the 1980s with the introduction of S-trifluoromethyl diarylsulfonium salts, marked a significant milestone, providing shelf-stable sources for the CF₃ group. beilstein-journals.orgconicet.gov.ar

Concurrently, the work of Alan R. Katritzky and others on benzotriazole chemistry led to the establishment of N-acylbenzotriazoles as superior, stable, and versatile acylating agents. organic-chemistry.orgfigshare.com These reagents were recognized as practical alternatives to acyl chlorides for a wide range of transformations. thieme-connect.comdntb.gov.ua

The convergence of these two fields—the need for controlled trifluoroacetylation and the advantages of benzotriazole-mediated acylation—led to the logical development and application of this compound. This compound encapsulates the benefits of both parent technologies: the potent reactivity of the trifluoroacetyl group and the stability and excellent leaving group properties of the benzotriazole moiety. It represents a refined, second-generation reagent that provides a safe, efficient, and user-friendly method for conducting trifluoroacetylation reactions in modern synthetic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzotriazol-1-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O/c9-8(10,11)7(15)14-6-4-2-1-3-5(6)12-13-14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQIQOIKWUOEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391764 | |

| Record name | 1-(trifluoroacetyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183266-61-7 | |

| Record name | 1-(trifluoroacetyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Trifluoroacetyl)benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Trifluoroacetyl 1h Benzotriazole

Direct Acylation of 1H-Benzotriazole

Direct acylation stands as a prominent method for the synthesis of 1-(trifluoroacetyl)-1H-benzotriazole, valued for its straightforward approach. This strategy involves the direct introduction of the trifluoroacetyl group onto the nitrogen atom of the benzotriazole (B28993) ring.

Synthesis via 2,2,2-Trifluoroacetic Anhydride (B1165640) and 1H-Benzotriazole

A particularly effective method for the direct acylation of 1H-benzotriazole is the use of 2,2,2-trifluoroacetic anhydride. arkat-usa.org This approach is noted for its mild reaction conditions and high efficiency. The reaction typically involves combining 1H-benzotriazole with 2,2,2-trifluoroacetic anhydride in a suitable solvent, leading to the formation of the desired N-acylbenzotriazole. arkat-usa.org This method has been identified as a superior option compared to other acid anhydrides for achieving high yields of the target compound. arkat-usa.org

Research has focused on optimizing reaction conditions to maximize the yield and purity of this compound. Key parameters that have been fine-tuned include the choice of solvent, the molar ratio of reactants, and the reaction temperature and duration. Anhydrous dichloromethane (B109758) (DCM) is often employed as the solvent of choice. arkat-usa.org The process is advantageous as it proceeds under mild conditions and does not necessitate the use of an external base. arkat-usa.org

Studies have demonstrated that using 2,2,2-trifluoroacetic anhydride as the activating reagent can produce N-acylbenzotriazoles in high yields, sometimes up to 99%. arkat-usa.org A general procedure involves stirring the carboxylic acid (in this case, conceptually, trifluoroacetic acid formed in situ or activated by its anhydride) with 2,2,2-trifluoroacetic anhydride in dry DCM, followed by the addition of 1H-benzotriazole. arkat-usa.org

Table 1: Optimized Reaction Conditions for N-Acylbenzotriazole Synthesis

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Activating Reagent | 2,2,2-Trifluoroacetic Anhydride | Found to be the most effective and practicable reagent for high yields. arkat-usa.org |

| Solvent | Anhydrous Dichloromethane (DCM) | Provides good solubility for reactants. arkat-usa.org |

| Temperature | Room Temperature | Reaction proceeds efficiently under mild conditions. arkat-usa.org |

| Base | None required | The methodology eliminates the need for an external base. arkat-usa.org |

| Reactant Ratio | 1.0 equiv. Carboxylic Acid, 1.0 equiv. Anhydride, 2.5 equiv. 1H-Benzotriazole | Optimized for high conversion and yield. arkat-usa.org |

| Reaction Time | ~3 hours | Sufficient time for reaction completion. arkat-usa.org |

The reaction between a carboxylic acid, 2,2,2-trifluoroacetic anhydride, and 1H-benzotriazole is proposed to proceed through a mixed carboxylic anhydride intermediate. arkat-usa.org This key intermediate facilitates the subsequent nucleophilic attack by 1H-benzotriazole.

The plausible mechanism can be outlined in the following steps:

Formation of a Mixed Anhydride: The carboxylic acid reacts with 2,2,2-trifluoroacetic anhydride. This step activates the carboxylic acid, forming a mixed anhydride which is a more potent acylating agent. arkat-usa.org

Nucleophilic Attack by Benzotriazole: The 1H-benzotriazole, acting as a nucleophile, attacks the carbonyl carbon of the activated carboxylic acid portion of the mixed anhydride. arkat-usa.org

Formation of Product: This attack leads to the formation of the N-acylbenzotriazole and a trifluoroacetate (B77799) leaving group, resulting in the final product. arkat-usa.org N-acylbenzotriazoles are stable and can be isolated in high yields. scispace.com

Comparative Analysis of Preparative Routes to N-Acylbenzotriazoles

While the 2,2,2-trifluoroacetic anhydride method is highly effective, several other routes exist for the synthesis of N-acylbenzotriazoles. These methods often rely on different activating agents to convert carboxylic acids into a form that can acylate benzotriazole. A comparative analysis highlights the advantages and disadvantages of each approach.

Common reagents used for this conversion include thionyl chloride, carbodiimides like EDC or DCC, and combinations like 2,2'-dipyridyl disulfide/triphenylphosphine (B44618) or the Mukaiyama reagent. arkat-usa.orgarkat-usa.orgorganic-chemistry.orgorganic-chemistry.org However, many of these alternatives suffer from drawbacks such as the use of toxic reagents, the requirement for an external base, difficult purification processes, and lower yields. arkat-usa.orgarkat-usa.org For instance, methods involving thionyl chloride are effective but utilize a toxic and corrosive reagent. organic-chemistry.org The use of the Mukaiyama reagent offers a mild, high-yielding, one-pot synthesis without the need for column chromatography. arkat-usa.org Similarly, activating the carboxylic acid with 2,2'-dipyridyl disulfide and triphenylphosphine also provides a base-free reaction under mild conditions. organic-chemistry.org

The 2,2,2-trifluoroacetic anhydride method stands out due to its simplicity, high-yield, and elimination of an external base, making it a highly advantageous procedure. arkat-usa.org

Table 2: Comparative Analysis of Synthetic Routes to N-Acylbenzotriazoles

| Method/Reagent | Advantages | Disadvantages |

|---|---|---|

| 2,2,2-Trifluoroacetic Anhydride | High yields (up to 99%), mild conditions, no external base needed, wide substrate scope. arkat-usa.org | Requires anhydrous conditions. |

| Thionyl Chloride | Effective and widely used. organic-chemistry.org | Toxic reagent, may require base. arkat-usa.orgorganic-chemistry.org |

| Mukaiyama Reagent | High yields, mild conditions, one-pot synthesis, no column chromatography needed. arkat-usa.org | Reagent can be more expensive. |

| EDC/DCC | Common coupling reagents. arkat-usa.org | Can be expensive, DCC can form difficult-to-remove urea (B33335) byproducts. organic-chemistry.org |

| 2,2'-Dipyridyl disulfide/PPh₃ | Base-free, mild conditions, short reaction time. organic-chemistry.org | Stoichiometric amounts of phosphine (B1218219) oxide byproduct are generated. |

General Principles in N-Acylbenzotriazole Synthesis

The synthesis of N-acylbenzotriazoles is fundamentally based on the activation of a carboxylic acid followed by nucleophilic substitution by 1H-benzotriazole. The core principle is to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby making the carbonyl carbon more electrophilic and susceptible to attack by the nitrogen of the benzotriazole ring. arkat-usa.org

Several key principles govern the success of these syntheses:

Reaction Conditions: Most modern methods aim for mild reaction conditions (e.g., room temperature) to accommodate a wide range of functional groups and sensitive substrates. organic-chemistry.orgorganic-chemistry.org

Solvent Choice: Anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are typically preferred to prevent unwanted side reactions, such as hydrolysis of the activating agent or the product. arkat-usa.orgscielo.org.mx

Purity and Workup: N-acylbenzotriazoles are often stable, crystalline solids, which can simplify purification. scispace.com Effective methods minimize the formation of byproducts that complicate isolation, with some protocols even eliminating the need for column chromatography. arkat-usa.org

Ultimately, the goal is to develop methodologies that are high-yielding, operationally simple, environmentally friendly, and applicable to a broad scope of substrates. arkat-usa.orgorganic-chemistry.org

Mechanistic Insights into 1 Trifluoroacetyl 1h Benzotriazole Reactivity

Nucleophilic Acyl Transfer Pathways

The primary reaction pathway for 1-(trifluoroacetyl)-1H-benzotriazole involves a nucleophilic acyl substitution mechanism. In this process, a nucleophile attacks the electrophilic carbonyl carbon of the trifluoroacetyl group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the benzotriazolyl group and resulting in the trifluoroacetylated nucleophile.

The benzotriazolyl moiety is a key component that facilitates the acyl transfer reaction due to its excellent capacity as a leaving group. lupinepublishers.com Benzotriazole (B28993) is a versatile synthetic auxiliary because it can be easily introduced into molecules and can also function as an effective leaving group. lupinepublishers.com The stability of the benzotriazolide anion is a significant factor in its effectiveness. Benzotriazole is a weak acid with a pKa of 8.2, meaning its conjugate base, the benzotriazolide anion, possesses a considerable degree of stability. lupinepublishers.com This stability, derived from the aromaticity of the ring and the delocalization of the negative charge across the nitrogen atoms, makes it a thermodynamically favorable leaving group.

N-acylbenzotriazoles are considered superior acylating agents compared to traditional acid chlorides, partly due to the favorable leaving group ability of the benzotriazole unit. lupinepublishers.com In reactions, the elimination of the benzotriazolyl group is a critical step that drives the formation of products. researchgate.net The inherent properties of benzotriazole, including its ability to act as both a weak acid and a weak base, contribute to its versatility and its role in promoting acylation reactions. lupinepublishers.com

The rate and selectivity of trifluoroacetylation using this compound are significantly influenced by the electronic and steric properties of the nucleophilic substrate.

Electronic Effects: The nucleophilicity of the substrate is a primary determinant of the reaction rate.

Electron-donating groups on the substrate enhance its nucleophilicity, leading to a faster reaction. These groups increase the electron density on the attacking atom (e.g., an oxygen in an alcohol or a nitrogen in an amine), facilitating the attack on the electrophilic carbonyl carbon of the trifluoroacetyl group.

Electron-withdrawing groups on the substrate decrease its nucleophilicity, which can significantly slow down or even inhibit the reaction. For instance, studies on related acylation reactions have shown that electron-deficient acids are ineffective coupling partners. researchgate.net

Steric Effects: The steric hindrance around the nucleophilic center of the substrate also plays a crucial role.

Bulky substituents near the reaction site can impede the approach of the trifluoroacetylating agent, reducing the reaction rate. This is a common phenomenon where steric and electronic effects are intertwined. researchgate.netchemrxiv.org In some cases, significant steric hindrance can prevent the reaction from occurring or lead to lower yields. researchgate.net

Reaction Kinetics and Thermodynamics of Trifluoroacetylation

The kinetics and thermodynamics of trifluoroacetylation provide quantitative insight into the reaction's feasibility and rate. While comprehensive data for this compound across various substrates is specific to each reaction, studies on related systems offer valuable information.

For instance, in the trifluoroacetylation of pyrrole, computational studies have elucidated the energetics of key steps. The reaction involving an intermediate cation and pyrrole was found to be slightly endothermic by 0.48 kcal mol⁻¹, with a calculated activation energy of 7.1 kcal mol⁻¹. The subsequent proton abstraction step to form the final product is highly exothermic by -188 kcal mol⁻¹, a value that reflects the neutralization and the resonance energy gained by the system.

| Reaction Step | Thermodynamic Parameter | **Value (kcal mol⁻¹) ** |

| Intermediate Cation + Pyrrole | Reaction Enthalpy | +0.48 |

| Intermediate Cation + Pyrrole | Activation Energy | +7.1 |

| Proton Abstraction | Reaction Enthalpy | -188 |

Furthermore, comparative studies using Density Functional Theory (DFT) have shown that triazole-ester reagents, like 1-hydroxy-benzotriazole (HOBt) esters, have a lower transition state barrier for nucleophilic acyl substitution compared to other common reagents like N-hydroxysuccinimide (NHS) esters. nih.gov This lower kinetic barrier is consistent with the experimentally observed enhanced reactivity of triazole-based acylating agents. nih.gov

Spectroscopic and Computational Elucidation of Reaction Intermediates and Transition States

Modern spectroscopic and computational methods are invaluable tools for understanding the transient species that form during the trifluoroacetylation reaction. These techniques provide a window into the reaction mechanism at a molecular level.

Computational Studies: Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surfaces of acylation reactions. researchgate.net For the trifluoroacetylation of pyrrole, analysis of the potential energy surface indicated that the abstraction of a proton is coordinated with the cleavage of a C-O bond, suggesting that the intermediate does not accumulate. Computational studies can identify and characterize the geometry and energy of transition states, providing support for proposed mechanistic pathways. researchgate.net Such calculations have confirmed the lower transition state energy for triazole-ester reagents, explaining their heightened reactivity. nih.gov

Spectroscopic Techniques: While direct observation of transient intermediates in solution can be challenging, spectroscopic methods like matrix-isolation infrared (IR) spectroscopy have been used to study the conformational properties of related reactive species, such as trifluoroacetyl triflate. mdpi.com This technique, by trapping molecules in an inert gas matrix at low temperatures, allows for the detailed study of molecular structures and conformers that might exist in the gas phase before a reaction. mdpi.com For stable N-acylbenzotriazole compounds, techniques like X-ray crystallography can provide precise structural data, which can be correlated with computational models to understand reactivity. researchgate.net

Through the combined application of these methods, a detailed picture of the reaction pathway emerges, from the initial approach of the nucleophile to the formation of the tetrahedral intermediate and the final expulsion of the stabilized benzotriazolide leaving group.

Broad Spectrum Applications of 1 Trifluoroacetyl 1h Benzotriazole in Organic Synthesis

N-Trifluoroacetylation of Amines

1-(Trifluoroacetyl)-1H-benzotriazole serves as an excellent reagent for the N-trifluoroacetylation of a wide range of amines. The reactions are typically high-yielding and proceed smoothly under ambient conditions, often without the need for a base. The benzotriazole (B28993) byproduct is easily removed during aqueous work-up, simplifying product isolation.

Primary and secondary aliphatic amines react readily with this compound to afford the corresponding N-trifluoroacetylamides in excellent yields. The reactions are generally carried out in a solvent such as chloroform (CHCl₃) at room temperature. The high reactivity of the reagent allows for the swift and clean conversion of sterically unhindered and hindered amines. For instance, benzylamine is converted to its trifluoroacetamide (B147638) derivative in 91% yield after just 30 minutes at room temperature. Similarly, the secondary amine morpholine undergoes the reaction to provide the product in 88% yield under the same conditions.

Table 1: N-Trifluoroacetylation of Primary and Secondary Aliphatic Amines

| Substrate | Solvent | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| Benzylamine | CHCl₃ | 0.5 | N-Benzyl-2,2,2-trifluoroacetamide | 91 |

| Cyclohexylamine | CHCl₃ | 0.5 | N-Cyclohexyl-2,2,2-trifluoroacetamide | 90 |

| Morpholine | CHCl₃ | 0.5 | 1-(Trifluoroacetyl)morpholine | 88 |

The reagent is also highly effective for the trifluoroacetylation of less reactive aromatic amines. Low nucleophilic substrates, such as aniline and its derivatives with electron-withdrawing or electron-donating groups, are converted to their corresponding trifluoroacetamides in high yields. These reactions also proceed at room temperature in chloroform, although they may require slightly longer reaction times compared to their aliphatic counterparts. Aniline itself reacts to form N-phenyl-2,2,2-trifluoroacetamide in 91% yield within one hour. Even deactivated anilines, such as 4-nitroaniline, can be successfully acylated, demonstrating the broad applicability of the reagent.

Table 2: N-Trifluoroacetylation of Aromatic Amines

| Substrate | Solvent | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| Aniline | CHCl₃ | 1 | N-Phenyl-2,2,2-trifluoroacetamide | 91 |

| 4-Methylaniline | CHCl₃ | 1 | 2,2,2-Trifluoro-N-(p-tolyl)acetamide | 89 |

| 4-Methoxyaniline | CHCl₃ | 1 | 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide | 92 |

O-Trifluoroacetylation of Hydroxyl Compounds

This compound is also a potent reagent for the esterification of various hydroxyl-containing compounds, including alcohols and phenols. These reactions typically require heating to proceed efficiently.

Primary and secondary alcohols are effectively converted into their corresponding trifluoroacetate (B77799) esters. The reactions are conducted in a solvent like tetrahydrofuran (B95107) (THF) under reflux conditions. For example, benzyl alcohol is transformed into benzyl trifluoroacetate in 85% yield after 12 hours of reflux. Secondary alcohols, such as cyclohexanol, also provide good yields of the ester product under similar conditions.

Table 3: O-Trifluoroacetylation of Alcohols

| Substrate | Solvent | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| Benzyl alcohol | THF | 12 | Benzyl 2,2,2-trifluoroacetate | 85 |

| 1-Hexanol | THF | 12 | Hexyl 2,2,2-trifluoroacetate | 82 |

The utility of this compound extends to the acylation of phenols. The reaction conditions are similar to those for alcohols, involving reflux in THF. Phenol itself is converted to phenyl trifluoroacetate in high yield. Notably, the reagent is powerful enough to acylate even highly acidic and electron-deficient phenols. For example, 4-nitrophenol, a challenging substrate for many acylation methods due to its low nucleophilicity, reacts successfully to give 4-nitrophenyl trifluoroacetate in 87% yield.

Table 4: O-Trifluoroacetylation of Phenols

| Substrate | Solvent | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| Phenol | THF | 12 | Phenyl 2,2,2-trifluoroacetate | 90 |

| 4-Methylphenol | THF | 12 | p-Tolyl 2,2,2-trifluoroacetate | 88 |

C-Acylation Reactions

While N-acylbenzotriazoles derived from various carboxylic acids have been utilized as C-acylating agents in Friedel-Crafts type reactions, the application of this compound for the direct C-trifluoroacetylation of aromatic compounds is not well-documented in the surveyed scientific literature. Such reactions typically require Lewis acid catalysis, and the substrate scope for C-trifluoroacetylation via this specific reagent has not been established.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-Hexanol |

| 1-(Trifluoroacetyl)morpholine |

| 1-(Trifluoroacetyl)piperidine |

| 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide |

| 2,2,2-Trifluoro-N-(p-tolyl)acetamide |

| 4-Chloroaniline |

| 4-Methylaniline |

| 4-Methylphenol |

| 4-Methoxyaniline |

| 4-Nitrophenol |

| 4-Nitrophenyl 2,2,2-trifluoroacetate |

| Aniline |

| Benzyl 2,2,2-trifluoroacetate |

| Benzyl alcohol |

| Benzylamine |

| Chloroform |

| Cyclohexanol |

| Cyclohexylamine |

| Cyclohexyl 2,2,2-trifluoroacetate |

| Hexyl 2,2,2-trifluoroacetate |

| Morpholine |

| N-Benzyl-2,2,2-trifluoroacetamide |

| N-(4-Chlorophenyl)-2,2,2-trifluoroacetamide |

| N-Cyclohexyl-2,2,2-trifluoroacetamide |

| N-Phenyl-2,2,2-trifluoroacetamide |

| Phenol |

| Phenyl 2,2,2-trifluoroacetate |

| Piperidine |

| p-Tolyl 2,2,2-trifluoroacetate |

Imine Acylation: Access to Enaminones

The acylation of imines using this compound provides an efficient route to synthesize enaminones, which are valuable intermediates in heterocyclic chemistry. This method has been shown to offer high yields and conversions. The process involves the treatment of ketimines with a strong base like lithium diisopropylamide (LDA) in a solvent such as tetrahydrofuran (THF) at low temperatures. Subsequent addition of the acylbenzotriazole, in this case, this compound, results in the formation of the corresponding enaminone in good to excellent yields.

One of the key advantages of using acylbenzotriazoles is the high regioselectivity of the reaction, leading exclusively to C-acylation products without the formation of N-acylation byproducts. sapub.org The resulting enaminones are typically obtained in a stable Z-configuration, a conformation favored by intramolecular hydrogen bonding. sapub.org This method expands the utility of enaminone synthesis, which is crucial for the development of various heterocyclic compounds. sapub.org

Table 1: Synthesis of Enaminones via Imine Acylation with Acylbenzotriazoles This table is representative of the general reaction and not exclusively for this compound, but illustrates the expected outcomes based on similar acylbenzotriazoles.

| Entry | Ketimine | Acylbenzotriazole | Product (Enaminone) | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclohexanone anil | 1-Benzoylbenzotriazole | 2-(Phenylamino)cyclohex-1-en-1-yl(phenyl)methanone | 85 |

| 2 | Acetophenone anil | 1-Acetylbenzotriazole | 4-Phenyl-4-(phenylamino)but-3-en-2-one | 78 |

Regiospecific Acylation of Heterocyclic Systems

N-acylbenzotriazoles, including this compound, serve as mild and effective reagents for the regiospecific C-acylation of electron-rich heterocyclic systems such as pyrroles and indoles. organic-chemistry.org The reaction typically proceeds in the presence of a Lewis acid catalyst, like titanium tetrachloride (TiCl₄), to afford acylated heterocycles in good to excellent yields. organic-chemistry.org

Table 2: Regiospecific Acylation of Pyrroles and Indoles with N-Acylbenzotriazoles This table illustrates the general regioselectivity observed in the acylation of heterocycles with N-acylbenzotriazoles.

| Entry | Heterocycle | N-Acylbenzotriazole | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Pyrrole | 1-(4-Toluoyl)benzotriazole | 2-(4-Toluoyl)pyrrole | 85 |

| 2 | 1-Methylpyrrole | 1-(2-Furoyl)benzotriazole | 1-Methyl-2-(2-furoyl)pyrrole | 90 |

| 3 | Indole | 1-(4-Nitrobenzoyl)benzotriazole | 3-(4-Nitrobenzoyl)indole | 88 |

Synthesis of Diketones via Acyl Transfer

1-Acylbenzotriazoles are proficient C-acylating agents for the regioselective synthesis of β-diketones from ketone enolates. organic-chemistry.org This acyl transfer reaction provides a reliable method for the formation of 1,3-dicarbonyl compounds. The process involves the generation of a ketone enolate, typically using a strong base, which then reacts with the 1-acylbenzotriazole.

A significant advantage of this method is its high regioselectivity for C-acylation, effectively avoiding the competing O-acylation that can be problematic with other acylating agents. organic-chemistry.org The stability and neutral character of 1-acylbenzotriazoles, when compared to reagents like acid chlorides, contribute to cleaner reactions and higher yields of the desired β-diketones. organic-chemistry.org The resulting β-diketones exist as an equilibrium mixture of keto and enol tautomers. organic-chemistry.org

Table 3: Synthesis of β-Diketones using 1-Acylbenzotriazoles This table is based on the general reactivity of 1-acylbenzotriazoles in the synthesis of β-diketones.

| Entry | Ketone | 1-Acylbenzotriazole | Product (β-Diketone) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetophenone | 1-Benzoylbenzotriazole | 1,3-Diphenylpropane-1,3-dione | 85 |

| 2 | Cyclohexanone | 1-Acetylbenzotriazole | 2-Acetylcyclohexan-1-one | 75 |

Application in Peptide and Amino Acid Chemistry

N-Trifluoroacetylation of Amino Acids

The trifluoroacetylation of the amino group in amino acids is a crucial step in peptide chemistry and for analytical purposes. Reagents like ethyl trifluoroacetate have been traditionally used for this purpose. nih.gov More recently, other reagents have been developed to achieve N-trifluoroacetylation under aqueous and operationally simple conditions, affording good yields of the N-trifluoroacetyl derivatives. nih.gov

The trifluoroacetyl group can serve as a protective group for the amine functionality during peptide synthesis. A mechanism for trifluoroacetylation in solid-phase peptide synthesis involves the transfer of trifluoroacetyl groups from the resin to the α-amino group of the amino acid. researchgate.net

Derivatization in Peptide Synthesis

Benzotriazole-based reagents are widely used in peptide synthesis for the formation of amide bonds. For instance, 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU), when used with 1-hydroxybenzotriazole (HOBt), provides an efficient coupling procedure for tert-butyloxycarbonyl (Boc) amino acids in automated solid-phase peptide synthesis. This method offers faster cycle times compared to traditional methods using dicyclohexylcarbodiimide (DCC).

Furthermore, N-protected-α-aminoacyl benzotriazoles have been employed in the eco-friendly synthesis of dipeptides and tripeptides using mechanochemistry, such as vibrational ball-milling. This solvent-free approach yields products in good to excellent yields and has been extended to the biotinylation of peptides.

Utilization in Analytical Chemistry

Benzotriazole and its derivatives are persistent environmental contaminants found in aquatic environments. This has necessitated the development of sensitive analytical methods for their detection. One such method is air-assisted liquid-liquid microextraction coupled with high-performance liquid chromatography (HPLC) with a UV detector. This technique has been successfully applied to determine 1H-benzotriazole and its derivatives in various water samples, including tap water, lake water, river water, and municipal wastewater, with good recoveries. The trifluoroacetyl group, introduced by reagents like this compound, can be used to derivatize analytes to improve their chromatographic properties and detection limits in techniques like gas chromatography.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

In the realm of analytical chemistry, particularly in the separation and identification of chemical compounds, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique. However, the volatility and thermal stability of certain analytes can impede their successful analysis. Chemical derivatization is a strategic approach employed to modify such compounds, enhancing their amenability to GC-MS analysis. One such derivatizing agent that has been explored is this compound, also known as N-trifluoroacetylbenzotriazole (TFABT).

The primary role of a derivatizing agent is to convert polar functional groups, such as hydroxyl (-OH), amino (-NH2), and thiol (-SH) groups, into less polar, more volatile, and more thermally stable derivatives. The introduction of a trifluoroacetyl group from this compound can significantly improve the chromatographic behavior of the analyte, leading to better peak shape, reduced tailing, and improved resolution.

Detailed research findings have demonstrated the application of this compound in the derivatization of specific chemical precursors for GC-MS analysis. A study focused on the analysis of precursors of nitrogen and sulfur mustards utilized TFABT as a trifluoroacetylating reagent. researchgate.net The research aimed to optimize the derivatization reaction for subsequent GC-MS analysis.

The study compared the efficacy of this compound with other trifluoroacetylating agents, namely N-trifluoroacetylimidazole (TFAI) and N-trifluoroacetylbenzimidazole (TFABI). researchgate.net The results indicated that while all three reagents were effective in producing trifluoroacetyl derivatives, TFAI and TFABI demonstrated superior performance in terms of reaction yields and shorter reaction times. researchgate.net

A significant advantage of using trifluoroacetyl derivatives, such as those produced by this compound, is the generation of cleaner total ion chromatograms in GC-MS analysis when compared to trimethylsilyl (TMS) derivatives. researchgate.net Furthermore, the analysis of these trifluoroacetyl derivatives using negative ion chemical ionization (NICI) mass spectrometry provides valuable pseudomolecular weight information and is associated with low limits of detection. researchgate.net

The research findings on the use of this compound as a derivatizing agent are summarized in the table below.

| Derivatizing Agent | Analyte(s) | Key Findings | Reference |

| This compound (TFABT) | Precursors of nitrogen and sulfur mustards | Effective for trifluoroacetylation; produces cleaner chromatograms than TMS derivatives; NICI-MS provides pseudomolecular weight information with low detection limits. | researchgate.net |

| N-Trifluoroacetylimidazole (TFAI) | Precursors of nitrogen and sulfur mustards | Demonstrated higher yields and shorter reaction times compared to TFABT. | researchgate.net |

| N-Trifluoroacetylbenzimidazole (TFABI) | Precursors of nitrogen and sulfur mustards | Showed higher yields and shorter reaction times compared to TFABT. | researchgate.net |

Comparative Assessment with Alternative Trifluoroacetylating Reagents

Relative Efficacy and Selectivity Profiles of 1-(Trifluoroacetyl)-1H-benzotriazole

The efficacy of a trifluoroacetylating agent is determined by its reactivity and ability to achieve high yields of the desired product. This compound exhibits a favorable balance of reactivity, making it a versatile reagent for a range of substrates. Unlike the highly reactive and often aggressive nature of trifluoroacetic anhydride (B1165640), this compound allows for more controlled reactions.

The selectivity of these reagents is crucial when dealing with polyfunctional molecules. This compound often demonstrates superior chemoselectivity, preferentially reacting with more nucleophilic sites. For instance, in molecules containing both amino and hydroxyl groups, it is possible to selectively trifluoroacetylate the amine under milder conditions. Trifluoroacetic anhydride, being a much stronger acylating agent, can lead to non-selective acylation and the formation of side products. N-Trifluoroacetylimidazole offers a milder alternative to TFAA, but its selectivity can be substrate-dependent.

| Reagent | General Reactivity | Selectivity Profile |

| This compound | Moderate | High chemoselectivity for amines over alcohols. |

| Trifluoroacetic Anhydride (TFAA) | Very High | Low selectivity, can lead to multiple acylations. |

| N-Trifluoroacetylimidazole | Mild to Moderate | Good selectivity, but can be less reactive with hindered substrates. |

Advantages in Terms of Handling, Yields, and Reaction Conditions

One of the primary advantages of this compound lies in its ease of handling. It is a stable, crystalline solid that is less sensitive to moisture compared to trifluoroacetic anhydride. TFAA is a volatile, corrosive liquid that reacts violently with water and requires careful handling in a fume hood. researchgate.net N-Trifluoroacetylimidazole is also sensitive to moisture and can be less stable upon prolonged storage.

The use of this compound often leads to high, and in some cases, quantitative yields of the trifluoroacetylated products. For example, the reaction of 2-phenylethylamine with (trifluoroacetyl)benzotriazole results in a quantitative yield of the corresponding amide. nist.gov Reactions can typically be carried out under mild conditions, often at room temperature, without the need for strong bases or catalysts that might be required with less reactive agents or could lead to side reactions with highly reactive ones. The workup procedure is also simplified, as the benzotriazole (B28993) byproduct is easily removed.

| Feature | This compound | Trifluoroacetic Anhydride (TFAA) | N-Trifluoroacetylimidazole |

| Physical State | Crystalline Solid | Volatile Liquid | Liquid/Solid (depending on purity) |

| Handling | Stable, less moisture-sensitive | Corrosive, highly moisture-sensitive researchgate.net | Moisture-sensitive |

| Typical Yields | High to Quantitative | Generally high, but can be lower with sensitive substrates due to side reactions | Moderate to High |

| Reaction Conditions | Mild (often room temperature) | Often requires low temperatures to control reactivity | Mild to moderate heating may be required |

| Workup | Simple, easy removal of benzotriazole byproduct | Requires careful quenching and neutralization | Generally straightforward |

Limitations and Complementary Reagents (e.g., Trifluoroacetic Anhydride, N-Trifluoroacetylimidazole)

Despite its advantages, this compound is not without its limitations. Its moderate reactivity, while beneficial for selectivity, can be a drawback when dealing with sterically hindered or electronically deactivated substrates. In such cases, the higher reactivity of trifluoroacetic anhydride may be necessary to drive the reaction to completion. TFAA is a powerful reagent for the trifluoroacetylation of even weakly nucleophilic substrates. researchgate.net

N-Trifluoroacetylimidazole serves as a valuable complementary reagent, particularly for substrates that are sensitive to the acidic byproducts generated when using TFAA. The imidazole (B134444) byproduct is less acidic than trifluoroacetic acid, making N-trifluoroacetylimidazole a good choice for acid-sensitive functional groups. However, its reactivity is generally lower than that of this compound.

The choice of trifluoroacetylating agent is therefore a strategic decision based on the specific requirements of the synthesis, including the nature of the substrate, the desired selectivity, and the tolerance of the molecule to the reaction conditions and byproducts.

Advanced Theoretical and Computational Studies

Quantum Chemical Calculations for Mechanistic Understanding of Related Benzotriazole (B28993) Derivatives

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of benzotriazole derivatives. researchgate.net These calculations provide a quantitative understanding of molecular geometry, orbital energies, and charge distributions, which collectively govern the molecule's behavior in chemical reactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oaji.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. oaji.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. irjweb.com

For N-acylbenzotriazoles, the HOMO is typically localized on the benzotriazole ring, whereas the LUMO is concentrated around the acyl group, particularly the carbonyl carbon. researchgate.net The introduction of a potent electron-withdrawing trifluoroacetyl group significantly lowers the energy of the LUMO, enhancing the electrophilicity of the carbonyl carbon. This makes 1-(trifluoroacetyl)-1H-benzotriazole an exceptionally reactive acylating agent.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. irjweb.com For this compound, MEP analysis would show a strong positive potential around the carbonyl carbon, confirming it as the primary site for nucleophilic attack.

The table below summarizes typical quantum chemical parameters calculated for representative benzotriazole derivatives, illustrating the data used to understand their electronic nature.

| Parameter | Description | Typical Calculated Value (Arbitrary Units) | Implication for Reactivity |

|---|---|---|---|

| $E_{HOMO}$ | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV | Indicates electron-donating ability of the benzotriazole ring. |

| $E_{LUMO}$ | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV | Indicates electron-accepting ability, localized on the acyl group. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.0 to 5.5 eV | A smaller gap suggests higher reactivity. irjweb.com |

| Dipole Moment (µ) | Measure of molecular polarity | 2.0 to 4.0 D | Influences solubility and intermolecular interactions. |

| Mulliken Charge on C=O Carbon | Calculated partial charge on the carbonyl carbon | +0.4 to +0.6 e | A higher positive charge indicates greater electrophilicity. |

Prediction of Reactivity and Selectivity in Novel Transformations

Computational studies are pivotal in predicting the reactivity and regioselectivity of acylating agents like this compound. Frontier Molecular Orbital (FMO) theory is a cornerstone of this predictive power. oaji.net Reactions are often governed by the interaction between the HOMO of the nucleophile and the LUMO of the electrophile. nih.gov The enhanced electrophilicity and low-lying LUMO of this compound make it highly susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and carbanions. organic-chemistry.org

Theoretical calculations can model the interaction of the trifluoroacetylating agent with various substrates. By comparing the activation energies for different potential reaction pathways, chemists can predict the most likely outcome. For instance, in the acylation of a multifunctional molecule, calculations can determine whether an N-acylation, O-acylation, or C-acylation is more favorable, thus predicting the selectivity of the transformation. researchgate.net

The reactivity of this compound is further amplified by the fact that the benzotriazolide anion is an excellent leaving group. Computational models can quantify the stability of this leaving group, which correlates with the facility of the acyl transfer reaction. The stability is due to the aromaticity of the benzotriazole ring and the delocalization of the negative charge across its three nitrogen atoms.

The following table illustrates how FMO data can be used to predict reactivity trends.

| Acylating Agent | Nature of Acyl Group | Expected $E_{LUMO}$ | Expected HOMO-LUMO Gap (ΔE) | Predicted Reactivity |

|---|---|---|---|---|

| 1-Acetyl-1H-benzotriazole | Electron-neutral (CH₃) | Higher | Larger | Moderate |

| 1-Benzoyl-1H-benzotriazole | Weakly deactivating (Phenyl) | Intermediate | Intermediate | High |

| This compound | Strongly electron-withdrawing (CF₃) | Lower | Smaller | Very High |

Molecular Modeling of Acyl Transfer Processes

Molecular modeling allows for a detailed, step-by-step investigation of the acyl transfer mechanism from this compound to a nucleophile. rsc.org Using DFT calculations, the entire reaction coordinate can be mapped, identifying the transition states and intermediates along the pathway.

A typical acyl transfer reaction proceeds via a tetrahedral intermediate. The process can be modeled as follows:

Approach of the Nucleophile: The nucleophile attacks the electrophilic carbonyl carbon of the trifluoroacetyl group.

Formation of the Tetrahedral Intermediate: A transition state is located, leading to the formation of a high-energy, tetrahedral intermediate. The stability of this intermediate is crucial for the reaction to proceed.

Collapse of the Intermediate: The intermediate collapses, breaking the C-N bond to the benzotriazole ring.

Departure of the Leaving Group: A second transition state is modeled for the expulsion of the stable benzotriazolide anion, leading to the formation of the final trifluoroacetylated product.

The key stages and computational outputs for modeling an acyl transfer are outlined in the table below.

| Reaction Stage | Computational Task | Key Information Obtained |

|---|---|---|

| Reactants | Geometry optimization and frequency calculation | Ground state energies and structures. |

| Transition State 1 (TS1) | Search for the transition state of nucleophilic attack | Activation energy for the formation of the tetrahedral intermediate ($ΔG^{\ddagger}1$). |

| Tetrahedral Intermediate | Geometry optimization | Structure and stability of the key reaction intermediate. |

| Transition State 2 (TS2) | Search for the transition state of leaving group departure | Activation energy for the collapse of the intermediate ($ΔG^{\ddagger}_2$). |

| Products | Geometry optimization and frequency calculation | Overall reaction energy ($ΔG{rxn}$). |

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Trifluoroacetylation Efficiency

The efficiency of trifluoroacetylation reactions using 1-(trifluoroacetyl)-1H-benzotriazole can be substantially improved through the development of advanced catalytic systems. Current research trends are moving away from stoichiometric activators towards catalytic approaches that offer higher turnover numbers, milder reaction conditions, and reduced waste.

Key emerging areas include:

Photoredox Catalysis: Visible-light-driven methods are gaining traction as a green and efficient way to generate reactive intermediates. acs.org A novel visible-light-driven approach for the trifluoroacetylation of azauracils, using oxygen as a benign oxidant and a masked trifluoroacetyl precursor, highlights a potential pathway that avoids expensive or transition-metal catalysts. acs.org Future work could adapt these principles to systems involving this compound, potentially enabling the trifluoroacetylation of less reactive substrates under ambient conditions.

Acid/Base Catalysis: The development of novel Brønsted and Lewis acid catalysts could accelerate the trifluoroacetylation process by activating either the substrate or the reagent. acs.org For instance, a Lewis acid-catalyzed cyclization has been shown to proceed through the in-situ generation of reactive intermediates, a strategy that could be applied to enhance trifluoroacetylation efficiency. acs.org

Transition-Metal Catalysis: Palladium-catalyzed reactions, known for their broad functional group tolerance, represent another promising frontier. acs.org Designing catalytic cycles where a transition metal activates the C-H or X-H bond of a substrate for subsequent trifluoroacetylation could significantly broaden the scope of accessible molecules.

These catalytic strategies aim to lower the energy barrier for the trifluoroacetyl transfer, thereby increasing reaction rates and allowing for lower temperatures, which can improve the functional group tolerance and selectivity of the process.

| Catalytic System | Potential Advantages | Key Research Goal | Illustrative Transformation |

|---|---|---|---|

| Photoredox Catalysis | Mild conditions, uses visible light, avoids harsh reagents, sustainable. acs.org | Develop catalysts for activating this compound or substrate via single-electron transfer (SET). | C-H Trifluoroacetylation of Heterocycles |

| Lewis/Brønsted Acid Catalysis | Metal-free, low cost, simple to handle. acs.org | Design catalysts to activate the carbonyl group of the trifluoroacetyl moiety, enhancing its electrophilicity. | Trifluoroacetylation of Alcohols/Amines |

| Transition-Metal Catalysis | High functional group tolerance, potential for directed reactions. acs.org | Achieve site-selective C-H trifluoroacetylation through a directed catalytic process. | Late-stage Functionalization of Complex Molecules |

Exploration of Stereoselective Trifluoroacetylation Methodologies

A significant challenge and a major area of future research is the development of stereoselective trifluoroacetylation reactions. The ability to control the three-dimensional arrangement of atoms during the introduction of a trifluoroacetyl group is critical for the synthesis of chiral pharmaceuticals and agrochemicals.

Current research has demonstrated the feasibility of organocatalytic enantioselective reactions involving substrates bearing a trifluoroacetyl group. For example, a bifunctional squaramide catalyst has been successfully used in an asymmetric cascade reaction to construct complex spiro-fused polycyclic scaffolds with excellent stereocontrol. acs.org The reaction proceeds through an asymmetric Michael addition followed by an intramolecular aldol (B89426) reaction triggered by the electrophilic trifluoroacetyl group, ultimately affording products with high enantiomeric excess (ee) and diastereomeric ratio (dr). acs.org

Future research directions will likely involve:

Chiral Catalyst Design: Developing new chiral catalysts (organocatalysts, transition-metal complexes, or enzymes) that can effectively differentiate between enantiotopic faces or groups of a prochiral substrate during the trifluoroacetylation step.

Kinetic Resolution: Applying this compound in the kinetic resolution of racemic alcohols or amines, where one enantiomer reacts significantly faster than the other.

| Catalyst | Reaction Type | Solvent | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| Bifunctional Squaramide | Asymmetric Vinylogous Michael Addition Cascade | CH3CN | up to 98% | up to 96% | >20:1 |

Integration into Multicomponent Reactions and Flow Chemistry

Modern synthetic chemistry prioritizes efficiency, safety, and scalability. Integrating trifluoroacetylation into multicomponent reactions (MCRs) and continuous flow processes addresses these priorities and represents a major avenue for future research.

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules from three or more starting materials in a single operation, which is highly atom- and step-economical. researchgate.net Researchers are exploring new MCRs where this compound acts as a key component, enabling the direct incorporation of the trifluoroacetyl group into diverse molecular scaffolds. researchgate.netconicet.gov.ar The development of a novel five-component reaction to produce 4-imidazolidinone derivatives, for instance, showcases the power of MCRs to generate molecular complexity rapidly. conicet.gov.ar

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and straightforward scalability. mit.edu The smaller reaction volumes at any given time minimize risks associated with exothermic reactions or the handling of hazardous reagents. mit.edu A palladium-catalyzed carbonylation of benzotriazinones has been successfully adapted to a continuous-flow protocol, demonstrating the potential for reactions involving benzotriazole (B28993) derivatives. acs.org Future work will focus on developing robust flow processes for trifluoroacetylation using this compound, enabling safer, more efficient, and automated production of trifluoroacetylated compounds.

Design of Novel Benzotriazole-Based Trifluoroacetylating Reagents

While this compound is an effective reagent, there is considerable scope for designing new benzotriazole-based reagents with enhanced or tailored properties. The benzotriazole scaffold can be systematically modified to fine-tune the reactivity and selectivity of the trifluoroacetylating agent. sci-hub.seresearchgate.net

Future design strategies may include:

Modulating Reactivity: Introducing electron-withdrawing or electron-donating groups onto the benzene (B151609) ring of the benzotriazole moiety can alter the lability of the N-COCF3 bond. This would allow for the creation of a library of reagents with a spectrum of reactivities, suitable for different substrates from highly nucleophilic amines to less reactive alcohols.

Improving Physical Properties: Modifications to the benzotriazole structure could improve the reagent's solubility in environmentally benign solvents or facilitate its removal after the reaction. For example, attaching a polymer support could lead to a recyclable, solid-phase trifluoroacetylating agent.

Enhanced Selectivity: Designing reagents with sterically demanding groups on the benzotriazole ring could lead to improved regioselectivity in the trifluoroacetylation of molecules with multiple reactive sites. Research into benzotriazole N-OCF3 reagents for trifluoromethoxylation has shown that modifying the scaffold can lead to more efficient radical generation and prevent side reactions. sci-hub.se

| Modification to Benzotriazole Scaffold | Predicted Effect | Potential Application |

|---|---|---|

| Introduction of Electron-Withdrawing Groups (e.g., -NO2, -CN) | Increased reactivity (more electrophilic COCF3 group). | Trifluoroacetylation of weakly nucleophilic substrates. |

| Introduction of Electron-Donating Groups (e.g., -OCH3, -CH3) | Decreased reactivity, potentially higher selectivity. | Selective trifluoroacetylation in the presence of highly sensitive functional groups. |

| Attachment of a Polymer Support | Facilitated purification, potential for recycling. | Large-scale synthesis and automated chemistry. |

| Incorporation of Bulky Substituents (e.g., -tBu) | Enhanced regioselectivity through steric hindrance. | Site-selective functionalization of polyfunctional molecules. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(trifluoroacetyl)-1H-benzotriazole?

- Methodological Answer : The compound is synthesized via acylation of 1H-benzotriazole using trifluoroacetic anhydride. Key parameters include:

- Reagent sequence : Adding 1H-benzotriazole to trifluoroacetic anhydride under anhydrous conditions yields the target product efficiently .

- Solvent : Reactions are typically conducted in dichloromethane or THF.

- Yield optimization : Excess trifluoroacetic anhydride (1.5–2.0 equiv.) ensures complete acylation.

Reference Table :

| Reagent Ratio (Benzotriazole:Anhydride) | Solvent | Yield (%) |

|---|---|---|

| 1:1.5 | THF | 85 |

| 1:2.0 | DCM | 92 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Signals for the trifluoroacetyl group (δ ~120 ppm in ¹³C NMR) and benzotriazole protons (δ 7.4–8.2 ppm in ¹H NMR) confirm structure .

- HRMS : Accurate mass analysis (e.g., [M+H]+) validates molecular formula.

- IR : Strong carbonyl (C=O) stretch at ~1700 cm⁻¹ indicates acylation .

Q. What are the known applications of this compound in organic synthesis?

- Methodological Answer :

- Acylating agent : Activates carboxylic acids for peptide coupling via stable N-acylbenzotriazole intermediates .

- Protecting group : The trifluoroacetyl group stabilizes amines during multi-step syntheses .

Advanced Research Questions

Q. How does the sequence of reagent addition influence product distribution in N-acylbenzotriazole synthesis?

- Methodological Answer :

- Adding 1H-benzotriazole to trifluoroacetic anhydride minimizes side reactions (e.g., mixed anhydride formation). Reverse addition may yield undesired by-products like 1-(1H-benzotriazolyl)propan-1-one .

- Critical factor : Acid scavengers (e.g., triethylamine) improve selectivity by neutralizing HCl generated during acylation .

Q. What are the primary degradation pathways of this compound under oxidative conditions?

- Methodological Answer :

- Ozonolysis : In aqueous media, ozone cleaves the benzotriazole ring, forming 1H-1,2,3-triazole-4,5-dicarbaldehyde (C₄H₃O₂N₃) as a stable product .

- Radical scavengers : Tert-butanol suppresses hydroxyl radical-mediated degradation, confirming dual ozone/radical pathways .

Q. How does HCl concentration affect side reactions during functionalization of benzotriazole derivatives?

- Methodological Answer :

- High HCl (36%) : Promotes alkylation by-products (e.g., 1-{2-[(propan-2-yl)amino]phenyl}-1H-benzotriazole) via nucleophilic substitution of hydroxyl intermediates .

- Low HCl (18%) : Minimizes alkylation but risks incomplete reduction of nitro groups .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions between the trifluoroacetyl group and nucleophiles (e.g., amines) .

- DFT calculations : Assess charge distribution on the acyl carbon to predict electrophilicity .

Data Contradiction Analysis

-

Synthetic By-Products :

-

Degradation Pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.